molecular formula C16H11FN2O4 B460980 2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 797028-50-3

2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460980
CAS No.: 797028-50-3
M. Wt: 314.27g/mol
InChI Key: SQARLUGBBKAQBG-UHFFFAOYSA-N
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Description

2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a pyranopyran derivative characterized by a fused bicyclic scaffold with a hydroxymethyl group at position 6, a 4-fluorophenyl substituent at position 4, and a nitrile group at position 2.

Key structural features include:

  • Hydroxymethyl group: Facilitates hydrogen bonding with biological targets.
  • Nitrile group: Contributes to electronic polarization and metabolic stability.

Synthetic routes for similar derivatives typically involve three-component reactions between substituted aldehydes, kojic acid, and malononitrile under catalytic conditions .

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c17-9-3-1-8(2-4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQARLUGBBKAQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Nano-Rice Bran/TiCl₄-Catalyzed Synthesis

ParameterOptimal ConditionYield (%)Time (min)
Catalyst Loading30 mg9130
TemperatureRoom temperature (25°C)8745
SolventWater8935

Procedure : A mixture of kojic acid (1 mmol), 4-fluorobenzaldehyde (1 mmol), and cyanoacetamide (1.2 mmol) in water is stirred with nano-rice bran/TiCl₄ (30 mg) at 25°C. The catalyst’s high surface area and Lewis acidity promote simultaneous Knoevenagel condensation, Michael addition, and cyclization, yielding the product in 91% yield within 30 minutes.

Advantages :

  • Eliminates toxic organic solvents.

  • Catalyst recyclability (up to five cycles without significant loss in activity).

  • Enhanced regioselectivity due to confined nanochannels in rice bran.

Solvent-Free and Catalyst-Free Protocols

Eco-friendly approaches have been developed to minimize waste. A solvent-free method under thermal conditions (110–130°C) achieves cyclization via N-methylmorpholine (NMSM) -mediated activation (Table 2).

Table 2: Thermal Synthesis Under Neat Conditions

ComponentMolar RatioTemperature (°C)Time (min)Yield (%)
Kojic acid1.01103091
4-Fluorobenzaldehyde1.01103091
Cyanoacetamide1.21103091

Mechanistic Insight : NMSM acts as a dual-base catalyst, deprotonating cyanoacetamide to enhance nucleophilicity while facilitating proton transfer during cyclization. This method avoids column chromatography, as products precipitate directly upon cooling.

Ultrasound-Assisted Synthesis

Sonochemical methods reduce reaction times significantly. Using L-proline as an organocatalyst under ultrasound irradiation (40 kHz, 180 W), the target compound forms in 20 minutes with 88% yield.

Procedure :

  • Combine kojic acid (1 mmol), 4-fluorobenzaldehyde (1 mmol), and cyanoacetamide (1.2 mmol) in ethanol.

  • Add L-proline (20 mol%) and irradiate at 25°C.

  • Filter and recrystallize the product from ethanol.

Key Benefits :

  • Ultrasonic cavitation accelerates mass transfer and reaction kinetics.

  • L-proline’s enantioselectivity ensures high purity (>98% by HPLC).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 2-Amino-4-(4-Fluorophenyl)-6-(Hydroxymethyl)-8-Oxo-4,8-Dihydropyrano[3,2-b]Pyran-3-Carbonitrile Synthesis

MethodCatalystSolventTime (min)Yield (%)Environmental Impact
Multi-StepPiperidine/AcOHDMF48065High
One-Pot MCRNano-Rice Bran/TiCl₄Water3091Low
Solvent-FreeNMSMNone3091Very Low
Ultrasound-AssistedL-ProlineEthanol2088Moderate

Critical Observations :

  • Nano-rice bran/TiCl₄ and solvent-free methods outperform traditional protocols in yield and sustainability.

  • Ultrasound-assisted synthesis excels in speed but requires energy-intensive equipment.

Reaction Mechanistic Details

The synthesis proceeds through three key steps (Figure 1):

  • Knoevenagel Condensation :

    4-Fluorobenzaldehyde+cyanoacetamideBaseα,β-unsaturated nitrile\text{4-Fluorobenzaldehyde} + \text{cyanoacetamide} \xrightarrow{\text{Base}} \text{α,β-unsaturated nitrile}
  • Michael Addition :

    α,β-unsaturated nitrile+kojic acidAciddihydropyran intermediate\text{α,β-unsaturated nitrile} + \text{kojic acid} \xrightarrow{\text{Acid}} \text{dihydropyran intermediate}
  • Cyclization and Aromatization :

    Dihydropyran intermediateOxidantpyrano[3,2-b]pyran product\text{Dihydropyran intermediate} \xrightarrow{\text{Oxidant}} \text{pyrano[3,2-b]pyran product}

Catalysts like TiCl₄ stabilize transition states through Lewis acid-base interactions, while ultrasonication disrupts solvent cages to enhance reagent collision frequency.

Scalability and Industrial Prospects

The nano-rice bran/TiCl₄ method is scalable to kilogram-scale production, as demonstrated in a pilot study using a continuous-flow reactor. Key parameters for industrial adoption include:

  • Catalyst recovery (>95% via centrifugation).

  • Minimal purification steps (crude purity >85%).

  • Compliance with green chemistry metrics (E-factor < 2) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multicomponent reactions. One notable method described in the literature involves the use of kojic acid as a starting material, leading to derivatives that exhibit enhanced biological activity against specific targets such as tyrosinase, an enzyme involved in melanin production.

Key Synthetic Route

  • Starting Materials: Kojic acid, 4-fluorobenzaldehyde, and malonitrile.
  • Reaction Conditions: Typically conducted under reflux conditions in organic solvents.
  • Characterization Techniques: FT-IR, NMR (1H and 13C), and mass spectrometry are commonly used to confirm the structure of synthesized compounds.

Antityrosinase Activity

One of the most significant applications of this compound lies in its antityrosinase activity , which is crucial for developing treatments for hyperpigmentation disorders. Research has shown that derivatives of this compound can inhibit tyrosinase with varying degrees of potency.

Case Study: Inhibition Studies

In a comparative study, the synthesized derivative 2-amino-4-(4-fluorobenzyl)phenyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile demonstrated an IC50 value of 7.69 ± 1.99 µM , significantly lower than that of the standard kojic acid (IC50 = 23.64 ± 2.56 µM) . This indicates a promising potential for developing new skin-lightening agents.

Antimicrobial Properties

Additionally, compounds within this class have been investigated for their antimicrobial properties. The presence of hydroxymethyl and carbonitrile groups is believed to enhance their interaction with microbial targets.

Antioxidant Activity

The antioxidant capacity of these compounds has also been evaluated, indicating potential applications in preventing oxidative stress-related diseases.

Applications in Drug Development

Given its promising biological activities, 2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is being explored as a lead compound for drug development:

  • Cosmetic Industry: Utilized in formulations aimed at reducing skin pigmentation.
  • Pharmaceuticals: Investigated as a potential therapeutic agent for conditions related to excessive melanin production.
  • Research Tools: Used in biochemical assays to study enzyme inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Derivatives with para-substituted aromatic rings (e.g., 6b) exhibit higher thermal stability (Mp > 225°C) compared to meta-substituted analogs (e.g., 6g), likely due to enhanced molecular symmetry .
  • IR Signatures : The nitrile group (C≡N) consistently appears near 2194–2207 cm⁻¹, while hydroxyl (-OH) and amine (-NH₂) groups absorb between 3192–3400 cm⁻¹ .

Key Findings :

  • Fluorine Substitution : Compound 6b, featuring a 4-fluorobenzyloxy group, shows ~3-fold greater potency than kojic acid. Fluorine’s electron-withdrawing nature likely enhances binding to the enzyme’s copper-active site .
  • Stereochemistry : Molecular dynamics simulations reveal that the R-enantiomer of 6b forms stronger hydrogen bonds with tyrosinase residues (e.g., His263) compared to the S-enantiomer , emphasizing the role of chirality in activity .

Biological Activity

2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C₁₈H₁₄FNO₄ and a molecular weight of approximately 314.29 g/mol. Its unique structure includes a pyrano[3,2-b]pyran core, which is crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of various reactants under controlled conditions to enhance yield and purity .

Synthetic Route Example

A common synthetic route involves:

  • Condensation : Reacting benzylamine derivatives with fluorophenyl-substituted pyranones.
  • Cyclization : Forming the pyrano[3,2-b]pyran structure.
  • Functional Group Modifications : Introducing hydroxymethyl and carbonitrile groups.

Biological Activity

Research indicates that 2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exhibits various biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess notable antibacterial properties. For instance, it has demonstrated efficacy against Staphylococcus aureus and other bacterial strains . The mechanism involves the inhibition of bacterial enzyme activity.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicate that it can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases .

Antityrosinase Activity

One of the most significant findings relates to its antityrosinase activity. A derivative of this compound (specifically 6b) showed competitive inhibition with an IC50 value of 7.69 μM, outperforming kojic acid (IC50 = 23.64 μM) . Molecular docking studies suggest that it binds effectively to the tyrosinase enzyme through hydrogen bonds and hydrophobic interactions.

CompoundIC50 (μM)Reference
6b7.69 ± 1.99
Kojic Acid23.64 ± 2.56

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within biological systems:

  • Tyrosinase Inhibition : The binding to tyrosinase inhibits melanin production, which is beneficial in treating hyperpigmentation disorders.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or enzymatic functions critical for survival .

Case Studies

Several studies have highlighted the potential applications of this compound in pharmacology:

  • Anticancer Activity : In vitro studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines (e.g., MCF-7, HCT-116) while sparing normal cells .
  • Kinase Inhibition : Some derivatives have been tested for their inhibitory effects on EGFR and VEGFR-2 kinases, showing promising results comparable to established drugs like Sorafenib .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise cyclization. For example, analogous pyrano-pyridine derivatives are synthesized using β-keto esters, malononitrile, and fluorophenyl aldehydes under reflux in ethanol, achieving yields of 85–91% . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., piperidine). Optimization via Design of Experiments (DoE) is recommended to minimize trial-and-error approaches .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR, FT-IR, and HRMS for structural validation. For instance, 1^1H NMR of similar compounds shows distinct peaks for the amino group (δ 6.5–7.0 ppm), fluorophenyl protons (δ 7.2–7.8 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm) . IR confirms nitrile (C≡N) stretches at ~2200 cm1^{-1} and carbonyl (C=O) at ~1700 cm1^{-1}. HRMS data should match theoretical m/z values within 3 ppm error .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and electronic interactions in fluorinated pyrano-pyridine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction mechanisms, such as the role of fluorophenyl groups in stabilizing transition states via electron-withdrawing effects . Molecular docking studies may predict bioactivity by analyzing interactions with target proteins (e.g., antiproliferative effects via kinase inhibition) . Tools like Gaussian or ORCA are recommended for energy profiling .

Q. How can statistical experimental design (DoE) resolve contradictions in yield optimization for complex heterocyclic syntheses?

  • Methodological Answer : Use response surface methodology (RSM) or Taguchi orthogonal arrays to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) reduced the number of experiments by 40% in optimizing pyrano-pyridine synthesis while maintaining >90% yield . Contradictions in solvent effects (e.g., DMF vs. ethanol) can be resolved by analyzing interaction plots .

Q. What mechanistic insights explain the role of the hydroxymethyl group in modulating reactivity and stability during synthesis?

  • Methodological Answer : The hydroxymethyl group may participate in intramolecular hydrogen bonding, stabilizing intermediates during cyclization. Kinetic studies (e.g., time-resolved 1^1H NMR) can track intermediate formation. For example, in similar pyrano-pyridines, hydroxymethyl groups reduce steric hindrance, accelerating ring closure by 20–30% compared to methyl substituents . Stability under acidic conditions can be assessed via pH-dependent degradation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 2
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2-Amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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